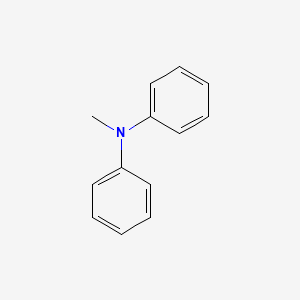

N-Methyldiphenylamine

描述

属性

IUPAC Name |

N-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFFAVRFJWYYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060284 | |

| Record name | Benzenamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Yellow liquid; [Acros Organics MSDS] | |

| Record name | N-Methyldiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-82-9 | |

| Record name | N-Methyl-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B28ZGH99IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyldiphenylamine (CAS 552-82-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of N-Methyldiphenylamine (CAS 552-82-9). The information is curated for professionals in research and development, offering detailed experimental insights and clear data presentation to support laboratory and discovery efforts.

Physicochemical and Spectroscopic Data

This compound is an aromatic tertiary amine characterized by a methyl group and two phenyl groups attached to a central nitrogen atom. It typically appears as a white to light yellow crystalline solid or a clear yellow liquid.[1]

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various consistent sources.

| Property | Value | Citations |

| CAS Number | 552-82-9 | [1][2] |

| Molecular Formula | C₁₃H₁₃N | [3] |

| Molecular Weight | 183.25 g/mol | [3] |

| Appearance | White to beige crystalline powder or clear yellow liquid | [1] |

| Melting Point | -7.6 °C | [1] |

| Boiling Point | 293 - 297 °C (at 760 mmHg) | [1] |

| Density | ~1.05 g/mL (at 25 °C) | [1] |

| Refractive Index | ~1.623 (at 20 °C) | [1] |

| Flash Point | ~110 °C (230 °F) - closed cup | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [5] |

| IUPAC Name | N-methyl-N-phenylaniline | [3] |

| Synonyms | Diphenylmethylamine, N-Methyl-N-phenylbenzenamine | [3] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic Protons (10H): Signals are observed in the aromatic region, typically between δ 7.31 and 6.99 ppm.[2]

-

N-Methyl Protons (3H): A distinctive singlet or doublet of doublets (depending on resolution and coupling) appears around δ 3.35 ppm, attributed to the methyl group attached to the nitrogen atom.[2]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern useful for identification.

-

Molecular Ion (M⁺): A prominent peak is observed at m/z = 183, corresponding to the molecular weight of the compound. In accordance with the nitrogen rule, the odd molecular weight indicates the presence of an odd number of nitrogen atoms.[2][6]

-

Major Fragments: Key fragments are observed at m/z values of 182 ([M-H]⁺), 167 ([M-CH₃]⁺), and 77 (phenyl cation, [C₆H₅]⁺).[2]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its structural features.

-

Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the aromatic C-H bonds.[2]

-

Aromatic C-C Vibrations: Absorption bands related to the carbon-carbon bond vibrations within the phenyl rings.[2]

-

C-N Stretching: Characteristic stretching modes for the carbon-nitrogen bond of the tertiary aromatic amine.[2]

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods. Below are detailed protocols for two common laboratory-scale procedures.

Experimental Workflow: Synthesis Overview

The general workflow for synthesizing and purifying this compound involves the reaction of a precursor followed by purification, typically via vacuum distillation, and subsequent analytical confirmation.

Caption: General experimental workflow for the synthesis and purification of this compound.

Protocol 1: N-Methylation via Dimethyl Sulfate (B86663)

This classic method involves the nucleophilic substitution reaction between diphenylamine and dimethyl sulfate under alkaline conditions.[2]

-

Reactants & Reagents:

-

Diphenylamine (1.0 equivalent)

-

Dimethyl Sulfate (1.2 equivalents)

-

Sodium Hydroxide (B78521) (2.5 equivalents)

-

Aqueous Ethanol (B145695) (as solvent)

-

-

Procedure:

-

Dissolve diphenylamine in aqueous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add the sodium hydroxide solution to the flask.

-

Heat the mixture to 60-80°C with stirring.

-

Add dimethyl sulfate dropwise to the reaction mixture over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Maintain the reaction at 60-80°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield this compound.

-

-

Expected Yield: 70-85%.[2]

Protocol 2: Methylation using Methanol (B129727) and Phosphoric Acid

This method utilizes methanol as the methylating agent in the presence of an acid catalyst at high temperatures.

-

Reactants & Reagents:

-

Diphenylamine (11.8 mol)

-

Phosphoric Acid (1.74 mol)

-

Methanol

-

-

Procedure:

-

Charge a suitable reaction vessel with diphenylamine and phosphoric acid.

-

Heat the mixture to a reaction temperature of 200°C.

-

Introduce methanol at a controlled rate (e.g., 50 mL/hour) over an extended period (e.g., 40 hours).

-

Upon completion, cool the reaction mixture to 140°C.

-

Separate the upper phase, which contains the product.

-

Further purification can be achieved via vacuum distillation.

-

-

Reported Yield: High purity product (99.2%) was obtained.[1]

Protocol 3: Analytical Sample Preparation (NMR)

-

Procedure:

-

Accurately weigh 5-25 mg of purified this compound.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[8]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

-

Chemical Reactivity and Mechanisms

This compound exhibits reactivity characteristic of an aromatic amine, including participation in oxidation and photochemical reactions.

Photochemical Conversion to N-Methylcarbazole

Upon exposure to ultraviolet (UV) light, this compound undergoes an intramolecular cyclization reaction to form N-methylcarbazole.[9] This transformation is understood to proceed through an excited triplet state of the molecule.

Caption: Photochemical conversion pathway of this compound to N-Methylcarbazole.

Antioxidant Mechanism

This compound is utilized as an antioxidant, particularly in the rubber industry.[5] Its mechanism of action involves scavenging free radicals, which are responsible for the oxidative degradation of materials. The nitrogen atom can donate an electron to stabilize a radical species, thereby inhibiting the propagation of radical chain reactions.

Caption: General mechanism of this compound acting as a free-radical scavenging antioxidant.

Applications and Relevance to Drug Development

While the primary industrial applications of this compound are in the manufacture of dyes and as a stabilizer in the rubber industry, its chemical scaffold is of interest to medicinal chemistry.[5][9]

-

Synthetic Intermediate: It serves as a starting reagent for the synthesis of more complex molecules, such as bis(4-carboxyphenyl)-N-methylamine (H₂CPMA) and various phosphonium (B103445) ion salts.[9]

-

Scaffold for Drug Discovery: The diphenylamine core structure is present in various biologically active compounds. Derivatives of diphenylamine have been explored for antimicrobial and antihistamine activities.[10] Although specific biological applications for this compound itself are less common, research into its derivatives for potential therapeutic effects is an area of interest.[2]

Safety and Toxicology

This compound requires careful handling due to its potential health hazards.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]

-

Acute Toxicity: May be toxic by ingestion.[9]

Handling and Storage

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[4]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust if handling the solid form.

References

- 1. This compound | 552-82-9 [chemicalbook.com]

- 2. This compound | 552-82-9 | Benchchem [benchchem.com]

- 3. Methyldiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 552-82-9 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methyldiphenylamine: A Comprehensive Technical Guide for Chemical Applications

For Researchers, Scientists, and Drug Development Professionals

N-Methyldiphenylamine (NMDP), an aromatic tertiary amine, serves as a versatile compound in various chemical sectors. Its utility stems from its reactive nature, allowing it to function as a stabilizer in energetic materials, an antioxidant in polymers, and a crucial intermediate in the synthesis of dyes and other specialized organic molecules. This guide provides an in-depth overview of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

This compound as a Stabilizer in Propellants

This compound, similar to its parent compound diphenylamine (B1679370) (DPA), is employed as a stabilizer in nitrocellulose-based propellants, such as smokeless powders. The primary function of these stabilizers is to scavenge nitrogen oxides (NOx) that are produced during the slow decomposition of nitrocellulose. This action prevents the autocatalytic breakdown of the propellant, thereby extending its shelf life and ensuring its chemical stability.[1][2]

The stabilization mechanism involves the reaction of this compound with nitrogen oxides, leading to the formation of various N-nitroso and C-nitro derivatives. This process effectively removes the catalytic NOx species from the system.[1]

Quantitative Performance Data

| Stabilizer Concentration | Induction Period (hours) at 393 K | Maximum Heat Release Rate (mW) |

| None | 7 - 10 | 13.0 - 13.6 |

| 1.1 mg DPA in NC | 27 | 8.3 |

| 1.7 mg DPA in NC | 48 | 5.7 |

Data sourced from studies on Diphenylamine.

Experimental Protocol: Analysis of Stabilizer Content by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of the stabilizer content and its degradation products in aged propellant samples.[3][4]

1. Sample Preparation: a. Accurately weigh approximately 1 gram of the propellant sample into a volumetric flask. b. Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or a mixture of methanol (B129727) and acetonitrile (B52724). c. Use sonication to ensure complete dissolution of the stabilizer. d. Dilute the solution to a known volume with the solvent. e. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[3]

- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at a wavelength appropriate for the stabilizer and its derivatives (e.g., 254 nm).

- Injection Volume: 10-20 µL.

3. Quantification: a. Prepare standard solutions of this compound and its expected degradation products (e.g., N-nitroso-N-methyldiphenylamine, and various nitrated derivatives) of known concentrations. b. Generate a calibration curve for each compound by plotting the peak area against the concentration. c. Quantify the amount of stabilizer and its degradation products in the propellant sample by comparing their peak areas to the calibration curves.

Stabilization Pathway

This compound as an Antioxidant in Elastomers

In the rubber industry, this compound can be utilized as an antioxidant to protect elastomers from degradation caused by oxidation.[4] The antioxidant mechanism involves the donation of a hydrogen atom from the amine group to peroxy radicals, which terminates the chain reaction of oxidation and prevents the deterioration of the polymer's physical properties.[5]

Experimental Protocol: Evaluation of Antioxidant Performance via Accelerated Aging

This protocol describes a general procedure for assessing the effectiveness of this compound as an antioxidant in a rubber compound using accelerated heat aging, based on ASTM D573.[6][7]

1. Compounding: a. Prepare a base rubber formulation (e.g., Styrene-Butadiene Rubber - SBR). b. Incorporate this compound at a specified loading (e.g., 1-2 parts per hundred of rubber - phr) into the rubber compound using a two-roll mill or an internal mixer. c. Prepare a control compound without the antioxidant for comparison. d. Add other necessary additives such as curing agents, accelerators, and fillers.

2. Vulcanization: a. Cure the rubber compounds into sheets of a specified thickness using a compression molding press at a defined temperature and time to achieve optimal cross-linking.

3. Initial Property Testing: a. Cut dumbbell-shaped specimens from the vulcanized sheets. b. Measure the initial tensile strength, elongation at break, and hardness (Shore A) of the specimens.

4. Accelerated Aging: a. Place a set of specimens in a circulating air oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24, 48, 72 hours).

5. Post-Aging Property Testing: a. After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours. b. Measure the tensile strength, elongation at break, and hardness of the aged specimens.

6. Evaluation: a. Calculate the percentage change in the physical properties before and after aging. b. A smaller change in properties for the compound containing this compound compared to the control indicates effective antioxidant activity.

Antioxidant Action Workflow

This compound as an Intermediate in Chemical Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes, phosphonium (B103445) salts, and specialty chemicals.[3][8][9]

Synthesis of Azo Dyes

This compound can act as a coupling component in the synthesis of azo dyes. The general procedure involves the reaction of a diazonium salt with this compound.

1. Diazotization of a Primary Aromatic Amine: a. Dissolve the primary aromatic amine (e.g., aniline (B41778) or a substituted aniline) in an aqueous solution of a strong acid (e.g., hydrochloric acid). b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) while maintaining the temperature below 5°C. d. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

2. Coupling Reaction: a. In a separate beaker, dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or acetic acid). b. Cool the this compound solution to 0-5°C. c. Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring. d. Control the pH of the reaction mixture. For coupling with an amine, a slightly acidic to neutral pH is typically optimal. e. Continue stirring the reaction mixture in the ice bath for 1-2 hours.

3. Isolation and Purification: a. Collect the precipitated azo dye by vacuum filtration. b. Wash the solid with cold water to remove any unreacted salts. c. Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis of Phosphonium Salts

This compound can be used as a starting material for the synthesis of phosphonium salts, which are precursors to Wittig reagents used in olefination reactions. This typically involves functionalization of the aromatic ring followed by reaction with a phosphine. A more general route to phosphonium salts involves the reaction of an alkyl halide with a phosphine.

While this compound itself is not directly converted to a phosphonium salt in a single step, its derivatives can be. The following is a general protocol for the synthesis of a phosphonium salt, which could be adapted for a derivative of this compound.[10]

1. Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (B44618) in a suitable anhydrous solvent (e.g., toluene (B28343) or acetonitrile). b. Add the desired alkyl halide to the solution. c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction: a. Heat the mixture to reflux and maintain the temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). b. The phosphonium salt will often precipitate out of the solution as a white solid.

3. Isolation: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, collect the solid by vacuum filtration. c. Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. d. Dry the phosphonium salt under vacuum.

Synthesis of Bis(4-carboxyphenyl)-N-methylamine

This compound serves as a precursor for the synthesis of bis(4-carboxyphenyl)-N-methylamine, a ligand used in the preparation of metal-organic frameworks (MOFs).[3]

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. US3086897A - Stabilization of nitrocellulose - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Figure 24 from Reactions in the System Nitro-cellulose/ Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. data.epo.org [data.epo.org]

- 8. d-nb.info [d-nb.info]

- 9. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyldiphenylamine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiphenylamine is an aromatic organic compound that serves as a versatile intermediate in various chemical syntheses, including the manufacturing of dyes and as a reagent in organic reactions.[1] Its structural backbone is of interest to drug development professionals due to its presence in various pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the synthesis and characterization of this compound.

Chemical Structure and Identification

This compound, also known as N-methyl-N-phenylaniline, consists of a central nitrogen atom bonded to two phenyl groups and one methyl group.[2]

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

| Identifier | Value |

| IUPAC Name | N-methyl-N-phenylaniline |

| CAS Number | 552-82-9 |

| Molecular Formula | C13H13N |

| Molecular Weight | 183.25 g/mol |

| SMILES | CN(c1ccccc1)c2ccccc2 |

| InChI Key | DYFFAVRFJWYYQO-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a clear yellow to orange-red liquid under standard conditions. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Appearance | Clear yellow to orange-red liquid | [3] |

| Melting Point | -7.6 °C | [4] |

| Boiling Point | 293 °C (lit.) | [1] |

| Density | 1.05 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.623 (lit.) | |

| Solubility | Insoluble in water | |

| Flash Point | 110 °C (closed cup) |

Synthesis Protocols

Several methods are available for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Synthesis from Diphenylamine (B1679370) and Methanol (B129727)

This method utilizes diphenylamine and methanol in the presence of an acid catalyst.

Diagram 2: Synthesis Workflow from Diphenylamine and Methanol

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 2 kg (11.8 mol) of diphenylamine and 200 g (1.74 mol) of phosphoric acid.[2]

-

Reaction: Heat the mixture to a reaction temperature of 200°C.[2] Introduce methanol at a constant rate of 50 mL/h over a period of 40 hours.[2]

-

Work-up: After the addition of methanol is complete, cool the reaction mixture to 140°C.[2]

-

Isolation: The product, this compound, will form the upper phase. Separate this upper phase to obtain the final product.[2]

Synthesis via Ullmann Condensation

The Ullmann condensation provides an alternative route to N-aryl amines. This protocol is a general procedure and may require optimization for specific substrates.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add diphenylamine (1.0 equiv), an aryl halide (e.g., iodobenzene (B50100) or bromobenzene, 1.2 equiv), copper(I) iodide (CuI, 0.05-0.1 equiv), a ligand (e.g., L-proline or N,N'-dimethyl-1,2-cyclohexanediamine, 0.1-0.2 equiv), and a base (e.g., K2CO3 or K3PO4, 2.0 equiv).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction: Heat the reaction mixture to a temperature between 100-150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram 3: NMR Experimental Workflow

Caption: General workflow for NMR analysis.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic protons: ~6.8-7.3 ppm (multiplet)

-

Methyl protons (-NCH3): ~3.3 ppm (singlet)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic carbons: ~120-150 ppm

-

Methyl carbon (-NCH3): ~40 ppm

-

-

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation (Neat Liquid): Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[2]

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks (cm⁻¹):

-

C-H stretch (aromatic): 3100-3000

-

C-H stretch (aliphatic, -CH3): 2950-2850

-

C=C stretch (aromatic): 1600-1450

-

C-N stretch: 1360-1250

-

C-H bend (aromatic): 900-675

-

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) interface.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum.

-

Expected Fragmentation Pattern (m/z):

-

Molecular Ion (M+): 183

-

Major Fragments: 182 (loss of H), 168 (loss of CH3), 77 (phenyl cation)

-

Applications in Drug Development and Research

While this compound itself is not typically used as a therapeutic agent, its core structure is a key component in various pharmacologically active compounds. Diphenylamine derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.

Furthermore, this compound undergoes a photochemical cyclization to form N-methylcarbazole. Carbazole (B46965) and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4] This transformation highlights a potential pathway for the synthesis of novel carbazole-based drug candidates starting from this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and experimental protocols for the synthesis and characterization of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the use of this versatile compound in their research and synthetic endeavors. The potential for this compound to serve as a precursor to biologically active carbazole derivatives underscores its importance in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of N-Methyldiphenylamine from Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the N-methylation of diphenylamine (B1679370) to yield N-methyldiphenylamine, a crucial intermediate in the manufacturing of dyes and other specialty chemicals. This document details various experimental protocols, presents quantitative data for comparative analysis, and includes a visual representation of a general experimental workflow.

Introduction

This compound is an aromatic tertiary amine that serves as a significant building block in organic synthesis. Its preparation primarily involves the introduction of a methyl group onto the nitrogen atom of diphenylamine. Several methods have been developed for this transformation, each with its own advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. This guide will explore four key synthetic strategies: methylation with methanol (B129727) and an acid catalyst, methylation using dimethyl sulfate (B86663), methylation with methyl iodide, and the Eschweiler-Clarke reaction.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different methods of this compound synthesis, allowing for easy comparison of their efficacy and reaction conditions.

| Method | Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Scale |

| Acid-Catalyzed Methylation | Methanol | Phosphoric Acid | None (neat) | 200 | 40 hours | 99.2 | 99.2 | Industrial (kg)[1] |

| Alkylation with Dimethyl Sulfate | Dimethyl Sulfate | Potassium Hydroxide (B78521) | Acetone (B3395972) | Reflux | TLC monitored | High (reported for similar substrates) | High | Lab |

| Alkylation with Methyl Iodide | Methyl Iodide | Sodium Hydroxide | N,N-Dimethylformamide | Not specified | TLC monitored | 95.3 (for o-nitroaniline)[2] | >99 (for o-nitroaniline)[2] | Lab |

| Eschweiler-Clarke Reaction | Formaldehyde (B43269)/Paraformaldehyde | Formic Acid/Oxalic Acid Dihydrate | None (neat) | 100-120 | 1 hour | >90 (for secondary amines) | High | Lab |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Method 1: Acid-Catalyzed Methylation with Methanol

This industrial-scale synthesis offers a high yield and purity of this compound.

Materials:

-

Diphenylamine (2 kg, 11.8 mol)

-

Phosphoric acid (200 g, 1.74 mol)

-

Methanol

Procedure: [1]

-

Charge a suitable reaction apparatus with 2 kg of diphenylamine and 200 g of phosphoric acid.

-

Heat the reaction mixture to 200°C.

-

Introduce methanol at a constant rate of 50 ml/h for 40 hours while maintaining the reaction temperature at 200°C.

-

After the addition of methanol is complete, cool the reaction mixture to 140°C.

-

At this temperature, the product phase (upper phase) will separate. Carefully run off the upper phase containing this compound.

-

The obtained product is 1.822 kg of this compound with a purity of 99.2%.

Method 2: N-Alkylation with Dimethyl Sulfate (Representative Protocol)

This protocol is adapted from the methylation of a similar aromatic amine and can be applied to diphenylamine. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

Materials:

-

Diphenylamine

-

Dimethyl sulfate

-

Potassium hydroxide (KOH)

-

Acetone

-

Ammonia (B1221849) water

-

Water

Procedure:

-

In a reaction flask, dissolve diphenylamine in acetone.

-

Add potassium hydroxide to the solution.

-

Slowly add dimethyl sulfate dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, add ammonia water to the reaction mixture.

-

Remove the acetone by rotary evaporation.

-

Add water to the residue to induce crystallization.

-

Isolate the solid this compound by filtration and dry.

Method 3: N-Alkylation with Methyl Iodide (Representative Protocol)

This method, adapted from the methylation of o-nitroaniline, provides a high yield of the N-methylated product.[2]

Materials:

-

Diphenylamine

-

Methyl iodide

-

Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure: [2]

-

Dissolve diphenylamine in N,N-dimethylformamide in a reaction flask.

-

Add sodium hydroxide to the solution.

-

Slowly add methyl iodide dropwise to the reaction mixture.

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into water to precipitate the product.

-

Stir the mixture to promote crystallization.

-

Filter the solid product, wash with water, and dry to obtain this compound.

Method 4: Modern Eschweiler-Clarke Reaction

This modified Eschweiler-Clarke reaction offers a solvent-free and formalin-free approach to N-methylation with high yields.[3]

Materials:

-

Diphenylamine

-

Paraformaldehyde

-

Oxalic acid dihydrate

Procedure: [3]

-

In a reaction vessel, combine diphenylamine, paraformaldehyde, and oxalic acid dihydrate in a molar ratio of 1:2:10 (amine:paraformaldehyde:oxalic acid dihydrate).

-

Heat the mixture to 100-120°C in a molten state for one hour. The formaldehyde is generated in situ.

-

Upon completion of the reaction, the work-up is simplified due to the absence of organic solvents and formalin. The product can be purified by standard techniques such as distillation or crystallization.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the reaction pathways.

Caption: General experimental workflow for the synthesis of this compound.

References

N-Methyldiphenylamine solubility in organic solvents

An In-depth Technical Guide on the Solubility of N-Methyldiphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 552-82-9) is an aromatic tertiary amine utilized in the synthesis of dyes and phosphonium (B103445) ion salts and as a reagent in various chemical reactions.[1][2] Its molecular structure, consisting of two phenyl groups and a methyl group attached to a central nitrogen atom, dictates its physicochemical properties. For professionals in chemical synthesis, materials science, and drug development, a thorough understanding of its solubility in different organic solvents is paramount. Solubility data is critical for optimizing reaction conditions, designing purification protocols (such as crystallization), and developing formulations.

This technical guide provides a summary of the available solubility information for this compound, outlines detailed experimental protocols for its quantitative determination, and discusses key factors influencing its solubility.

Physicochemical Properties of this compound

A summary of key physicochemical properties is essential for understanding the solubility behavior of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [3][4] |

| Molecular Weight | 183.25 g/mol | [3] |

| Appearance | White to beige crystalline powder or clear yellow liquid | [1][2] |

| Boiling Point | 293 °C (lit.) | [1] |

| Density | 1.05 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.623 (lit.) | [1] |

Solubility Profile of this compound

3.1 Qualitative Solubility Summary

The compound's aromatic character and the absence of hydrogen bond donor groups result in poor aqueous solubility. Conversely, it exhibits good solubility in non-polar and moderately polar organic solvents.

| Solvent Class | Solvent Example | Chemical Formula | Qualitative Solubility | Reference |

| Water | Water | H₂O | Insoluble | [1][5][6] |

| Alcohols | Methanol, Ethanol (B145695) | CH₃OH, C₂H₅OH | Soluble | [5][6] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | [5] |

| Aromatic Hydrocarbons | Benzene, Toluene | C₆H₆, C₇H₈ | Soluble | [6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols describe the widely accepted equilibrium shake-flask method, followed by gravimetric or spectroscopic quantification.

4.1 Equilibrium Solubility Determination: Shake-Flask Method

This method is based on achieving a state of dynamic equilibrium between the undissolved solute and the solute in solution.[7]

Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath or on a magnetic stir plate in a temperature-controlled environment. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature and should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pre-warmed or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Quantification: Determine the concentration of this compound in the filtered aliquot using one of the methods described below.

4.2 Quantification Method 1: Gravimetric Analysis

This is a direct and simple method for determining the mass of the dissolved solid.

Methodology:

-

Weighing (Initial): Record the mass of a clean, empty vial (Tare weight).

-

Sample Addition: Transfer a known volume or mass of the filtered saturated solution into the tared vial and record the total mass.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a moderate temperature (well below the boiling point of this compound) or by using a gentle stream of inert gas (e.g., nitrogen).

-

Weighing (Final): Once the solute is completely dry and free of solvent, weigh the vial containing the dried this compound residue.

-

Calculation: The mass of the dissolved solute is the final weight minus the tare weight. The solubility can then be expressed in units such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

4.3 Quantification Method 2: UV-Vis Spectroscopic Analysis

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum in the chosen solvent and is particularly useful for lower solubility values.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound is illustrated below.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents.

-

Temperature: The solubility of solids in liquids generally increases with rising temperature, as the dissolution process is often endothermic.[8] Therefore, when reporting solubility data, it is crucial to specify the temperature at which the measurement was made.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant.[8] this compound, being a largely non-polar molecule, is expected to be more soluble in non-polar solvents (like toluene) and solvents of moderate polarity (like ethanol or ethyl acetate) than in highly polar solvents like water.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

References

- 1. This compound CAS#: 552-82-9 [m.chemicalbook.com]

- 2. This compound | 552-82-9 [chemicalbook.com]

- 3. Methyldiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, N-methyl-N-phenyl- [webbook.nist.gov]

- 5. This compound | 552-82-9 | Benchchem [benchchem.com]

- 6. 4-Methyldiphenylamine CAS#: 620-84-8 [m.chemicalbook.com]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

The Photochemical Journey of N-Methyldiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate photochemical behavior of N-Methyldiphenylamine (MeDPA). The primary photochemical event upon irradiation of MeDPA is a multi-step process culminating in the formation of N-methylcarbazole (NMC). This transformation proceeds via a triplet excited state and a key transient intermediate, N-methyl-4a,4b-dihydrocarbazole (DHC). The efficiency of this conversion is notably influenced by the presence of oxygen.

Core Photochemical Pathway

The principal photochemical reaction of this compound is an oxidative photocyclization.[1][2][3] This process is initiated by the absorption of light, leading to the formation of an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state. This triplet species is the precursor to the cyclized intermediate.

The reaction mechanism can be summarized as follows:

-

Excitation: this compound absorbs a photon, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state efficiently converts to the triplet state (³MeDPA*).

-

Cyclization: The triplet state undergoes an intramolecular cyclization to form the transient intermediate, N-methyl-4a,4b-dihydrocarbazole (DHC).[3][4] This step has an activation energy of 5.5 kcal/mol.[3]

-

Oxidation: The DHC intermediate is then oxidized to the final stable product, N-methylcarbazole. This oxidation can occur both aerobically and anaerobically, though the pathways and efficiencies differ.[3]

The presence of oxygen generally enhances the conversion of the DHC intermediate to N-methylcarbazole, although high concentrations of oxygen can quench the initial triplet state, thereby reducing the overall quantum yield of product formation.[1][3]

Quantitative Photochemical Data

The following tables summarize the key quantitative parameters governing the photochemical behavior of this compound.

Table 1: Spectroscopic and Photophysical Properties

| Parameter | Value | Conditions | Reference |

| This compound Absorption Max (λmax) | ~285 nm | Cyclohexane | [5] |

| This compound Fluorescence Emission Max (λem) | ~350 nm | Cyclohexane | [5] |

| Triplet State Absorption Max (λmax) | 540 nm | Low Temperature | [3] |

| N-methyl-4a,4b-dihydrocarbazole (DHC) Absorption Max (λmax) | 610 nm | Various Solvents | [3] |

Table 2: Quantum Yields and Rate Constants

| Parameter | Value | Conditions | Reference |

| Quantum Yield of N-methylcarbazole (Φ_NMC) | Inversely related to O₂ concentration | Solution | [1] |

| Activation Energy (³MeDPA* → DHC) | 5.5 kcal/mol | - | [3] |

Experimental Protocols

Synthesis and Purification of this compound

This compound can be synthesized via the methylation of diphenylamine (B1679370). A general procedure is as follows:

-

Dissolve diphenylamine in a suitable solvent such as acetone.

-

Add a methylating agent, for example, dimethyl sulfate, to the solution.

-

Introduce a base, such as a concentrated aqueous solution of sodium hydroxide, dropwise while stirring vigorously.

-

After the reaction is complete, pour the mixture into water to precipitate the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol, followed by extraction with boiling petroleum ether.

Steady-State Photolysis

Steady-state photolysis experiments are crucial for determining the quantum yield of N-methylcarbazole formation.

-

Prepare a solution of this compound of known concentration in the desired solvent (e.g., cyclohexane, acetonitrile, or methanol).[5]

-

Transfer the solution to a quartz cuvette.

-

For anaerobic experiments, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Irradiate the sample with a light source emitting at a wavelength strongly absorbed by this compound (e.g., a medium-pressure mercury lamp with appropriate filters).[6]

-

Monitor the progress of the reaction by periodically recording the UV-Vis absorption spectrum. The formation of N-methylcarbazole can be quantified by the increase in its characteristic absorption bands.

-

The quantum yield can be determined by actinometry, using a chemical actinometer to measure the photon flux of the light source.

Flash Photolysis

Flash photolysis allows for the direct observation and characterization of transient species like the triplet state and the DHC intermediate.

-

Prepare a degassed solution of this compound as described for steady-state photolysis.

-

Place the sample in a quartz cell within the flash photolysis apparatus.

-

Excite the sample with a short, high-energy light pulse from a flash lamp or a laser.

-

Monitor the changes in absorbance at specific wavelengths (e.g., 540 nm for the triplet state and 610 nm for the DHC intermediate) as a function of time using a probe beam, a monochromator, and a detector (e.g., a photomultiplier tube).

-

The decay kinetics of the transient species can be analyzed to determine their lifetimes and rate constants for subsequent reactions.

Visualizing the Photochemical Pathway and Experimental Workflow

Photochemical Reaction Pathway of this compound

References

Theoretical Stability of N-Methyldiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of N-Methyldiphenylamine (NMDPA), a compound of interest in various chemical and industrial applications. By leveraging computational chemistry principles, this document outlines the intrinsic molecular stability, predicts the primary thermal decomposition pathway, and details the established theoretical protocols for such investigations.

Core Stability Metrics: Bond Dissociation Energy

The primary indicator of a molecule's thermal stability is the Bond Dissociation Energy (BDE), defined as the standard enthalpy change required to cleave a bond homolytically in the gas phase. A lower BDE indicates a weaker bond, which is more susceptible to cleavage under thermal stress. The stability of this compound is dictated by the strength of its constituent bonds, primarily the N-Methyl (N-CH₃), N-Phenyl (N-C₆H₅), and the C-H bonds on the aromatic rings.

Quantitative analysis of BDEs points to the N-CH₃ bond as the most labile in the molecule. This suggests that the initial step in the thermal decomposition of this compound is the cleavage of this bond.

| Bond in this compound | Bond Dissociation Energy (kJ/mol) | Reference / Note |

| CH₃−N(C₆H₅)₂ | 272 | [1] |

| (C₆H₅)−N(H)−C₆H₅ | ~353 | Note: This is the N-H BDE in a related compound, 4-hydroxydiphenylamine, used as a proxy to indicate the higher strength of the N-Phenyl bond compared to the N-Methyl bond.[2] |

| C₆H₅−H (Aromatic C-H) | ~470 | General value for benzene. |

Table 1: Comparison of Bond Dissociation Energies in this compound and related structures.

Predicted Thermal Decomposition Pathway

Based on the quantitative data presented in Table 1, the N-CH₃ bond is unequivocally the weakest covalent bond in the this compound molecule. Therefore, the principal unimolecular decomposition pathway initiated by thermal energy is the homolytic cleavage of this bond. This reaction yields a diphenylaminyl radical and a highly reactive methyl radical, which can subsequently initiate further reactions.

References

A Technical Guide to N-Methyldiphenylamine Derivatives: Synthesis, Applications, and Future Prospects

Abstract: N-Methyldiphenylamine (NMDP), an aromatic tertiary amine, serves as a versatile scaffold for the development of novel derivatives with a wide array of applications.[1] This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of NMDP derivatives, with a particular focus on their roles in medicinal chemistry and industrial processes. We consolidate quantitative data on their biological activities, present detailed experimental protocols for their synthesis and evaluation, and visualize key workflows and biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound

This compound (CAS No: 552-82-9) is an organic compound characterized by a central nitrogen atom bonded to two phenyl rings and one methyl group.[1][2] This structure provides a unique combination of steric and electronic properties, making it a valuable starting material for creating more complex molecules.[3] While the parent compound is used in the synthesis of dyes and as a chemical reagent, its derivatives have garnered significant attention for their enhanced biological and chemical properties.[1][2] Research has primarily focused on modifying the phenyl rings to modulate activities, leading to promising candidates for anticancer, antioxidant, and antimicrobial agents.[4][5][6]

Synthesis and Evaluation Workflow

The development of novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological screening and lead optimization. Common synthetic strategies include the Ullmann condensation and Buchwald-Hartwig amination, which involve coupling an aniline (B41778) derivative with a substituted halobenzene.[3][6]

Potential Applications

Medicinal Chemistry

The structural versatility of the NMDP scaffold has made it a prime target for medicinal chemists, leading to the discovery of derivatives with potent biological activities.

3.1.1 Anticancer Activity A significant body of research has focused on developing diphenylamine (B1679370) derivatives as potential anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including melanoma, prostate, breast, and colon cancer.[4][7][8] For instance, certain pyrrolidinone-hydrazone derivatives bearing a diphenylamine moiety have shown high selectivity against prostate (PPC-1) and melanoma (IGR39) cancer cell lines, with EC50 values in the low micromolar range.[4][7] One derivative containing a 5-nitrothiophene moiety was particularly active against all tested cell lines, with an EC50 of 2.50 µM against IGR39 melanoma cells.[4] Another study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives identified compounds that inhibit the proliferation of human liver (HepG2) and colon (HCT116) carcinoma cell lines.[8][9]

Table 1: Anticancer Activity of Selected Diphenylamine Derivatives

| Derivative Class | Compound Example | Cancer Cell Line | Activity (IC₅₀ / EC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Pyrrolidinone-Hydrazone | Derivative with 5-nitrothiophene moiety | Melanoma (IGR39) | 2.50 ± 0.46 | [4] |

| Pyrrolidinone-Hydrazone | Derivative with 5-nitrothiophene moiety | Prostate (PPC-1) | 3.63 ± 0.45 | [4] |

| Pyrrolidinone-Hydrazone | Derivative with 5-nitrothiophene moiety | Breast (MDA-MB-231) | 5.10 ± 0.80 | [4] |

| Pyrazol-Aniline | Compound 5a | Breast (MCF-7) | 1.88 ± 0.11 | [10] |

| Pyrazol-Aniline | Compound 5a | Melanoma (B16-F10) | 2.12 ± 0.15 | [10] |

| Indolin-2-one | 5-halo substituted derivatives | Cervical (HeLa) | 10.64 - 33.62 | [11] |

| Picolinamide | Compound 5q | Liver (HepG2) & Colon (HCT116) | Potent (specific values not detailed in abstract) |[8] |

Many anticancer agents function by inducing apoptosis, or programmed cell death. The pathway often involves the activation of caspase enzymes, which are responsible for the execution phase of cell death.

3.1.2 Antimicrobial Activity Diphenylamine derivatives have also been explored for their antimicrobial properties. A study focused on 2-hydrazinyl-N,N-diphenyl acetamide (B32628) derivatives showed that certain compounds exhibited significant antibacterial and antifungal activity.[5][12] Specifically, compounds with benzylidene, 3-methylbenzylidene, and 2-nitrobenzylidene substitutions were identified as potent antimicrobial and antifungal agents.[5][12]

Industrial Applications

3.2.1 Antioxidants in Lubricants A primary industrial application of diphenylamine derivatives is as antioxidants in lubricating oils, which are prone to oxidation and degradation. These derivatives function by trapping free radicals, thereby prolonging the life of the lubricant.[6] Studies have shown that modifying the diphenylamine structure, such as by adding alkyl chains, can enhance compatibility with base oils and significantly improve antioxidant performance.[6]

Table 2: Antioxidant Performance of Alkyl-Substituted Diphenylamine Derivatives in Base Oils

| Base Oil Type | Base Oil | Oxidation Induction Time (OIT) of Base Oil (min) | OIT with Derivative (min) | Reference |

|---|---|---|---|---|

| Non-polar | PAO | 40 | Up to 3235 | |

| Non-polar | Liquid Paraffin | Not specified | Up to 1524 | [6] |

| Polar | DIOS | 48 | Up to 3198 | |

Structure-Activity Relationships (SAR)

The biological activity and physical properties of NMDP derivatives are highly dependent on the nature and position of substituents on the phenyl rings. Understanding these Structure-Activity Relationships (SAR) is crucial for designing more potent and selective compounds.

Key Experimental Protocols

Synthesis of 2-chloro-N, N-diphenylacetamide[5]

This protocol describes the first step in a multi-step synthesis of various diphenylamine derivatives.

-

Dissolution: Dissolve diphenylamine (0.04 M) in 200 ml of toluene.

-

Addition of Reagent: Add chloroacetyl chloride (0.04 M) to the reaction mixture.

-

Reflux: Reflux the mixture for 4 hours.

-

Precipitation: Pour the reaction mixture into crushed ice and let it stand overnight to allow the product to precipitate.

-

Filtration and Washing: Filter the precipitate, wash it with cold water, and then dry it.

-

Recrystallization: Recrystallize the final product from ethanol (B145695) to achieve pure 2-chloro-N, N-diphenylacetamide.

MTT Assay for In Vitro Cytotoxicity Evaluation[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., IGR39, PPC-1) in a 96-well plate at a specified density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized diphenylamine derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the EC₅₀ or IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth or viability.

Conclusion and Future Outlook

This compound and its derivatives represent a highly valuable class of compounds with demonstrated efficacy in both industrial and pharmaceutical applications. The core scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its properties to achieve desired outcomes. As antioxidants, these derivatives play a crucial role in enhancing the stability of industrial materials. In medicine, their potential as anticancer and antimicrobial agents is significant, with several derivatives showing potent activity in preclinical studies. Future research should focus on optimizing lead compounds to improve their selectivity and reduce potential toxicity, exploring novel derivatives, and elucidating their precise mechanisms of action to accelerate their translation into clinical and commercial use.

References

- 1. This compound 96 552-82-9 [sigmaaldrich.com]

- 2. Methyldiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Past: A Technical Chronicle of N-Methyldiphenylamine's Discovery and Scientific Journey

For Immediate Release

A comprehensive technical guide released today offers an in-depth exploration of the discovery and historical development of N-Methyldiphenylamine, a compound that has found applications in dye synthesis and as a crucial chemical intermediate. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously documents the compound's origins, tracing its synthesis back to the 19th century and detailing the evolution of its preparation and early industrial uses.

This compound, a methylated derivative of diphenylamine (B1679370), first emerged from the burgeoning field of organic chemistry in the late 19th century. Its parent compound, diphenylamine, was discovered by A. W. Hofmann in 1864, setting the stage for the exploration of its derivatives. The first documented synthesis of this compound is credited to Charles Girard and Georges Will in 1874, who reported their findings to the French Academy of Sciences. Their pioneering work involved the reaction of diphenylamine with methyl iodide, a foundational method that laid the groundwork for future synthetic approaches.

This guide provides a detailed examination of the early experimental protocols, offering a window into the laboratory practices of the era. Quantitative data from these historical syntheses have been compiled and are presented in clearly structured tables, allowing for a comparative analysis of different methodologies.

Key Historical Synthesis Methods

| Method | Reactants | Reagents/Catalysts | Conditions | Yield (%) | Reference |

| Girard and Will (1874) | Diphenylamine, Methyl Iodide | - | Heating in a sealed tube | Not specified | Comptes rendus, 1874 |

| Methylation with Methanol | Diphenylamine, Methanol | Phosphoric Acid | 200°C, 40 hours | 99.2% | PrepChem |

| Methylation with Dimethyl Sulfate | Diphenylamine, Dimethyl Sulfate | Sodium Hydroxide | 60-80°C, 4-6 hours | 70-85% | BenchChem |

The initial impetus for the synthesis of this compound was closely tied to the booming synthetic dye industry of the late 19th century. Aniline (B41778) and its derivatives were at the forefront of this revolution, and chemists were actively exploring modifications to these structures to create novel colors. This compound served as a valuable intermediate in the production of various dyes, contributing to the expanding palette available to textile manufacturers.

While its role in the early dye industry is a significant part of its history, the compound and its derivatives later garnered interest in other fields. The development of medicinal chemistry in the 20th century saw the investigation of numerous aniline derivatives for potential therapeutic properties. Although this compound itself did not emerge as a major pharmaceutical, its structural motif became a component in the synthesis of more complex molecules with biological activity.

This technical guide further illuminates the logical progression of synthetic methodologies and the underlying chemical principles. The following diagrams, rendered in the DOT language, illustrate a generalized workflow for the synthesis of this compound and a conceptual representation of its role as a chemical intermediate.

This in-depth guide serves as a valuable resource for understanding the foundational chemistry and historical context of this compound, providing a solid base for contemporary research and development efforts. By chronicling its journey from a 19th-century discovery to its role as a versatile chemical building block, the whitepaper underscores the enduring legacy of early organic chemistry on modern science.

An In-depth Technical Guide on the Safety and Handling of N-Methyldiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methyldiphenylamine (CAS No. 552-82-9), a tertiary aromatic amine used in laboratory settings, including for the synthesis of dyes and other chemical reagents.[1][2] Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] It is a combustible liquid that causes skin and serious eye irritation, and may also cause respiratory irritation.[1][3][4]

GHS Classification:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Target Organ: Respiratory system)[3][4][5]

-

Flammable Liquids: Category 4 (Combustible liquid)[3]

Label Elements:

-

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

NFPA Ratings: A specific NFPA diamond was not available, but it is classified as a combustible liquid with health hazards related to irritation.[4]

Quantitative Data Summary

The physical, chemical, and toxicological properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C13H13N | [1][3] |

| Molecular Weight | 183.25 g/mol | [1][3] |

| Appearance | Clear yellow liquid | [2][3] |

| Physical State | Liquid at 20°C | [3][6] |

| Melting Point | -7.6 °C / 18.3 °F | [3][8] |

| Boiling Point | 293 - 297 °C / 564.8 - 566.6 °F | [2][3][4] |

| Flash Point | > 93 °C / > 199.4 °F (closed cup) | [3][4] |

| Specific Gravity/Density | 1.050 g/mL at 25 °C | [2][3][4] |

| Vapor Density | 6.3 | [3] |

| Water Solubility | Insoluble | [2][9] |

| LogP (n-octanol/water) | 3.90 |[8] |

Table 2: Toxicological Data

| Endpoint | Value | Reference(s) |

|---|---|---|

| Acute Toxicity | No acute toxicity information is available for the product itself. The primary hazards are irritation. | [3] |

| Symptoms of Overexposure | Headache, dizziness, tiredness, nausea, and vomiting. |[3] |

Table 3: Exposure Limits

| Parameter | Value | Reference(s) |

|---|

| Occupational Exposure Limits | No specific limits have been established by region-specific regulatory bodies. |[3] |

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the last line of defense against exposure. The following are mandatory when handling this compound.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6] A face shield should be used where there is a significant risk of splashing.[6][10]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Butyl rubber or neoprene gloves are often recommended for aromatic amines.[10] A lab coat is standard, and a chemical-resistant apron should be used for larger quantities or splash-prone procedures.[11]

-

Respiratory Protection: Use only in a well-ventilated area or outdoors.[3] If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a vapor respirator (such as a type ABEK EN14387 filter) or a self-contained breathing apparatus (SCBA) for emergencies is required.[6][12] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[10]

Safe Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3][6] Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][6] Keep containers tightly closed.[3][13] Store locked up.[3] The substance is air-sensitive and should be stored under an inert gas like nitrogen.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3]

First Aid and Emergency Procedures

Immediate action is required in the event of exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] If eye irritation persists, get medical advice/attention.[3][6]

-

Skin Contact: Take off immediately all contaminated clothing and shoes.[3] Wash off immediately with soap and plenty of water.[3] If skin irritation occurs, get medical advice/attention.[3][6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][6] If not breathing, give artificial respiration.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

Ingestion: Clean mouth with water and get medical attention.[3] Do not induce vomiting.[14]

Spill Response:

-

Evacuate: Keep unnecessary personnel away from the spill area.[6]

-

Ventilate: Ensure adequate ventilation.[6]

-

Contain: Use personal protective equipment.[6] Remove all sources of ignition.[3]

-

Absorb: Soak up the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[3][6]

-

Collect: Place the absorbed material into suitable, closed containers for disposal.[3]

-

Clean: Clean the affected area thoroughly.[15]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3] Water mist can be used to cool closed containers.[3]

-

Specific Hazards: The material is combustible and containers may explode when heated.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3][12]

Disposal Considerations